
methyl 4-(piperidin-1-yl)butanoate
Overview
Description
Methyl 4-(piperidin-1-yl)butanoate is an organic compound with the molecular formula C10H19NO2 It belongs to the class of esters and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(piperidin-1-yl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(piperidin-1-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 4-chlorobutyryl chloride with piperidine, followed by esterification with methanol. This method requires careful control of reaction conditions to avoid side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and precise control of reaction parameters can help achieve consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.
Major Products Formed
Oxidation: 4-(piperidin-1-yl)butanoic acid.
Reduction: 4-(piperidin-1-yl)butanol.
Substitution: Various substituted piperidine derivatives, depending on the reagents used.
Scientific Research Applications
Methyl 4-(piperidin-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(piperidin-1-yl)butanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then exert its effects on biological pathways.
Comparison with Similar Compounds
Methyl 4-(piperidin-1-yl)butanoate can be compared with other similar compounds, such as:
Methyl 4-(pyrrolidin-1-yl)butanoate: Contains a pyrrolidine ring instead of a piperidine ring.
Methyl 4-(morpholin-1-yl)butanoate: Contains a morpholine ring instead of a piperidine ring.
Methyl 4-(piperazin-1-yl)butanoate: Contains a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific piperidine ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Methyl 4-(piperidin-1-yl)butanoate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including interactions with various biological systems, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by a piperidine ring attached to a butanoate moiety. Its molecular formula is , with a molecular weight of approximately 185.27 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for pharmacological studies.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
1. Neuropharmacology
- The compound has shown potential interactions with neurotransmitter receptors, suggesting implications for neuropharmacological applications. Similar piperidine derivatives have been studied for their effects on neurotransmitter systems, which could extend to this compound.
2. Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
3. Anticancer Potential
- The compound has been evaluated for anticancer properties, with some studies indicating that it may inhibit the growth of certain cancer cell lines. Further research is needed to elucidate the specific mechanisms involved.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with various receptors, influencing cellular signaling pathways related to neurotransmission and inflammation.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with other similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 4-(piperidin-2-yl)butanoate | C10H20ClNO2 | Variation in piperidine substitution |
Methyl 4-(piperidin-4-yl)butanoate | C10H19NO2 | Different piperidine position |
Methyl 4-(piperidin-1-yl)benzoate | C13H17NO2 | Contains a benzene ring |
These comparisons highlight the structural variations that may influence their respective biological activities.
Case Studies and Research Findings
Recent studies have focused on understanding the interactions of this compound within biological systems:
Case Study 1: Neurotransmitter Interaction
In vitro studies demonstrated that this compound can modulate receptor activity related to neurotransmitter systems, potentially affecting synaptic transmission and neuronal excitability.
Case Study 2: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various piperidine derivatives found that this compound exhibited significant activity against certain bacterial strains, warranting further investigation into its therapeutic potential.
Properties
IUPAC Name |
methyl 4-piperidin-1-ylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)6-5-9-11-7-3-2-4-8-11/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSCSZQWNCEXBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213319 | |
Record name | 4-Piperidinebutyric acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63867-69-6 | |
Record name | 4-Piperidinebutyric acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidinebutyric acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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